
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is an organic compound with a complex structure that includes a benzoyloxy group, a methoxy group, and a methylhexenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of a suitable alcohol with benzoyl chloride, followed by the introduction of the methoxy group through methylation reactions. The final step often involves the formation of the hexenoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyloxy group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoyloxy derivatives.
Applications De Recherche Scientifique
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyloxy derivatives: Compounds with similar benzoyloxy groups but different backbones.
Methoxy derivatives: Compounds with methoxy groups attached to different structures.
Hexenoic acid derivatives: Compounds with variations in the hexenoic acid backbone.
Uniqueness
(2S,3S)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
864514-16-9 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(2S,3S)-2-benzoyloxy-3-methoxy-5-methylhex-5-enoic acid |
InChI |
InChI=1S/C15H18O5/c1-10(2)9-12(19-3)13(14(16)17)20-15(18)11-7-5-4-6-8-11/h4-8,12-13H,1,9H2,2-3H3,(H,16,17)/t12-,13-/m0/s1 |
Clé InChI |
KRTGBOCHSHYANV-STQMWFEESA-N |
SMILES isomérique |
CC(=C)C[C@@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC |
SMILES canonique |
CC(=C)CC(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
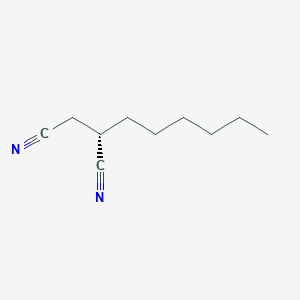
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
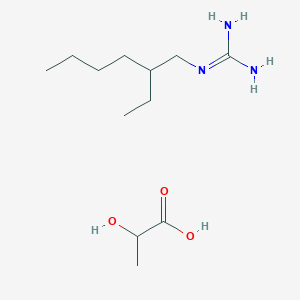
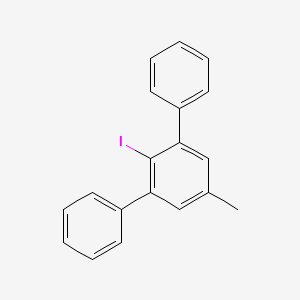
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
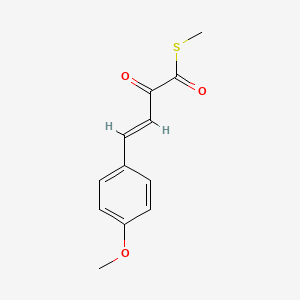
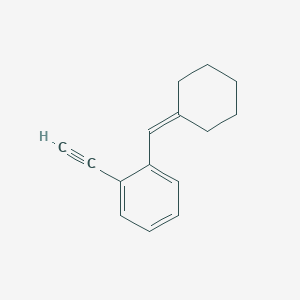

![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
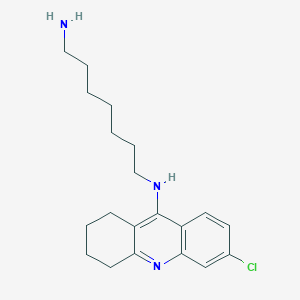
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
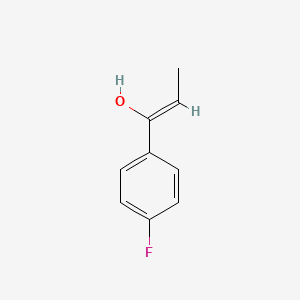
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
